5-Decyne 5-Decyne 5-Decyne is a symmetrical dialkylacetylene derivative that can be prepared from 1-hexyne.

Brand Name: Vulcanchem
CAS No.: 1942-46-7
VCID: VC21232749
InChI: InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3
SMILES: CCCCC#CCCCC
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol

5-Decyne

CAS No.: 1942-46-7

Cat. No.: VC21232749

Molecular Formula: C10H18

Molecular Weight: 138.25 g/mol

* For research use only. Not for human or veterinary use.

5-Decyne - 1942-46-7

Specification

CAS No. 1942-46-7
Molecular Formula C10H18
Molecular Weight 138.25 g/mol
IUPAC Name dec-5-yne
Standard InChI InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3
Standard InChI Key JWBQJUFCNOLNNC-UHFFFAOYSA-N
SMILES CCCCC#CCCCC
Canonical SMILES CCCCC#CCCCC
Boiling Point 177.0 °C
Melting Point -73.0 °C

Introduction

Chemical Identity and Structure

5-Decyne, also known as dibutylethyne or dec-5-yne, is a type of alkyne with a triple bond positioned at its fifth carbon atom. The '5-' in its name indicates the location of the triple bond in the carbon chain . With the molecular formula C₁₀H₁₈, 5-decyne forms a group of symmetric alkynes alongside 4-octyne, 3-hexyne, and 2-butyne . Its chemical structure consists of two butyl groups connected by an acetylenic bond (C≡C), resulting in a linear molecule with a central triple bond .

The structural representation can be expressed as:

CH₃(CH₂)₃C≡C(CH₂)₃CH₃

This internal alkyne demonstrates the characteristic properties of hydrocarbon compounds with triple bonds, while its symmetric nature provides unique reactivity patterns in various chemical transformations .

Physical and Chemical Properties

5-Decyne presents as a clear, colorless liquid with a petrol-like odor . Its physical and chemical properties have been well-documented across multiple sources, as summarized in the following table:

PropertyValueReference
Molecular FormulaC₁₀H₁₈
Molecular Weight138.25 g/mol
Density (25°C)0.766-0.770 g/mL
Boiling Point177-178°C
Melting Point-73°C
Flash Point54°C (129°F)
Refractive Index1.4330-1.4340
AppearanceClear, colorless liquid
SolubilityNot miscible in water
OdorPetrol-like
Dielectric Constant (20°C)2.2
Standard Enthalpy of Formation (ΔfH° gas)18.7 ± 3.3 kJ/mol

The compound is stable under recommended storage conditions but is incompatible with oxidizing agents . Its relatively high boiling point compared to similar-sized alkanes reflects the stronger intermolecular forces characteristic of alkynes .

Synthesis Methods

Alkylation of Acetylide Anions

One of the primary methods for synthesizing 5-decyne involves the alkylation of acetylide anions. In this approach, terminal alkynes are converted to their corresponding anions, which then react with alkyl halides to form internal alkynes .

For example, 5-decyne can be specifically synthesized by treating hex-1-yne with a strong base such as sodium amide (NaNH₂) to form the corresponding acetylide anion, followed by reaction with 1-bromobutane :

  • Hex-1-yne + NaNH₂ → Sodium hex-1-ynide + NH₃

  • Sodium hex-1-ynide + 1-bromobutane → Dec-5-yne + NaBr

This methodology represents a general approach for preparing substituted alkynes from simpler precursors . The reaction shows excellent yields (typically >90%) when primary alkyl halides are used .

Alternative Synthetic Routes

Alternative synthetic approaches have been documented in the chemical literature. For instance, symmetrical internal alkynes like 5-decyne can also be prepared by:

  • Coupling reactions of terminal alkynes using copper catalysts (Glaser coupling)

  • Reductive coupling of alkynes

  • Cross-coupling reactions using transition metal catalysts

These various synthetic pathways offer flexibility in the preparation of 5-decyne for different applications and research purposes .

Applications and Uses

5-Decyne has found applications across several industrial and research fields due to its unique structure and properties:

Industrial Applications

The compound is utilized in electronic and semiconductor industries, where its properties make it valuable for specialized applications . Its stability and defined structure make it suitable for use in manufacturing processes that require precise chemical characteristics .

Chemical Intermediates

5-Decyne serves as an important chemical intermediate in the synthesis of various compounds, including:

  • B-(cis-5-decenyl)-9-BBN (9-borabicyclo nonane derivatives)

  • 5-decanone

  • (Z)-5-ethyl-6-decene

  • trans-5-decene

These derivatives find applications in organic synthesis, pharmaceutical development, and material science .

Research Applications

In research settings, 5-decyne is used as:

  • A model compound for studying alkyne chemistry

  • A precursor in the development of surfactants and specialty chemicals

  • A component in cross-linking agents for stabilizing α-helical structures in peptides

  • A reference standard in analytical chemistry and spectroscopy

Toxicological Properties and Environmental Fate

Toxicological Assessment

  • Potential for skin and eye irritation based on its corrosive classification

  • Low to moderate acute toxicity via dermal exposure routes (LD50 > 2000 mg/kg in rabbits for related compounds)

  • Low biodegradation rate, suggesting potential environmental persistence

Environmental Considerations

Environmental studies have indicated that compounds with similar structures to 5-decyne may exhibit:

  • Low water solubility, limiting dispersion in aquatic environments

  • Potential for bioaccumulation based on its hydrophobic nature

  • Practical non-toxicity to fish (LC50 > 147 mg/L at 96 hours for related compounds)

It is classified as Water Hazard Class 3 (WGK 3) in Germany, indicating a severe hazard to water bodies .

Research Findings and Analytical Methods

Spectroscopic Characterization

5-Decyne can be characterized using various analytical techniques:

  • Infrared (IR) spectroscopy shows characteristic absorption bands for the C≡C stretching vibration

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:

    • ¹H NMR reveals characteristic signals for the methylene groups adjacent to the triple bond

    • ¹³C NMR shows distinctive signals for the sp-hybridized carbons of the triple bond

  • Mass spectrometry allows for molecular weight confirmation and fragmentation pattern analysis

Related Research Applications

Recent research has explored the use of acetylenic compounds like 5-decyne in various applications:

  • Studies on the metabolism and excretion kinetics of structurally related compounds have been conducted, showing:

    • Rapid metabolism (average tmax of 1.7 h)

    • Almost complete excretion (96%) within 12 hours after oral dosage

    • Bi-phasic elimination with half-lives of 0.75-1.6 h and 3.4-3.6 h for phases 1 and 2, respectively

  • Research on acetylenic cross-linking agents for stabilizing α-helical structures in short peptides has incorporated similar structural motifs to those found in 5-decyne

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